Isochroman vs. Chroman Scaffold: >100-Fold Divergence in Dopamine D1/D2 Receptor Subtype Selectivity
The isochroman scaffold, to which 4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline belongs, is pharmacologically differentiated from the regioisomeric chroman scaffold by the position of the ring oxygen. In a direct parallel-series study, isochroman-based dopamine analogues exhibited >100-fold selectivity for D1-like over D2-like receptors. Critically, repositioning the oxygen to the chroman arrangement (moving the oxygen from the 2-position of the saturated ring to the 1-position) decreased D1-like potency and conferred D2-like receptor selectivity [1]. This structural distinction is preserved in the 4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline scaffold versus its chroman-2-yl-aniline analog (CAS 73110-90-4) and directly predicts divergent polypharmacology profiles when these building blocks are elaborated into screening libraries targeting aminergic GPCRs.
| Evidence Dimension | Dopamine D1-like vs. D2-like receptor selectivity (fold-selectivity) for elaborated bicyclic dopamine analogs |
|---|---|
| Target Compound Data | Isochroman series: >100-fold D1-like over D2-like selectivity (class-level data; specific compound 82746-10-9 not directly assayed, but scaffold is conserved) |
| Comparator Or Baseline | Chroman series: loss of D1-like potency and gain of D2-like selectivity (quantitative fold-shift not precisely specified; qualitative reversal of selectivity reported) |
| Quantified Difference | >100-fold selectivity advantage for D1-like over D2-like for isochroman scaffold; selectivity is lost/reversed upon oxygen repositioning to chroman scaffold |
| Conditions | In vitro radioligand binding and functional assays at cloned human dopamine D1 and D2 receptors; parallel synthesis of isochroman and chroman catechol bioisosteres (Laban et al., ChemMedChem 2011) |
Why This Matters
Selection of the isochroman-aniline scaffold over a chroman-aniline scaffold directly determines whether elaborated library compounds will engage D1-like or D2-like dopamine pathways, a critical decision point in CNS lead optimization programs targeting Parkinson's disease, schizophrenia, or ADHD.
- [1] Laban, U.; Kurczab, R.; Warszycki, D.; et al. Mapping the Catechol Binding Site in Dopamine D1 Receptors: Synthesis and Evaluation of Two Parallel Series of Bicyclic Dopamine Analogues. ChemMedChem, 2011, 6, 1044–1054. View Source
